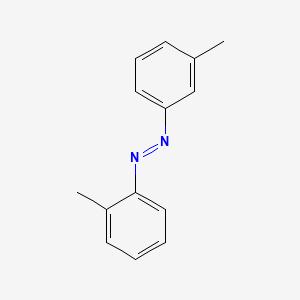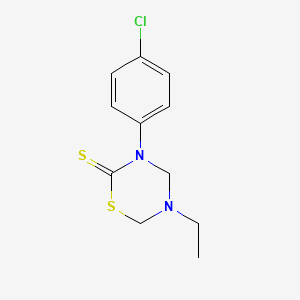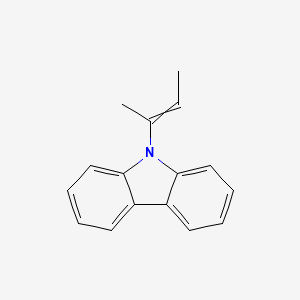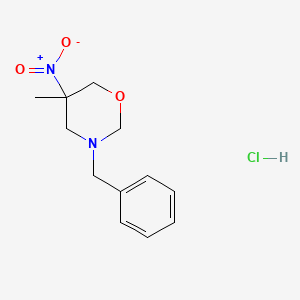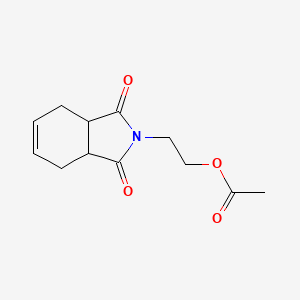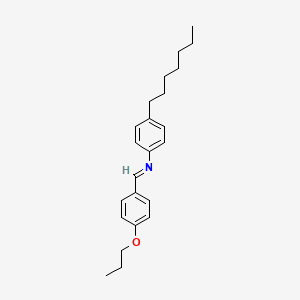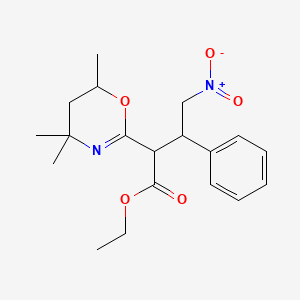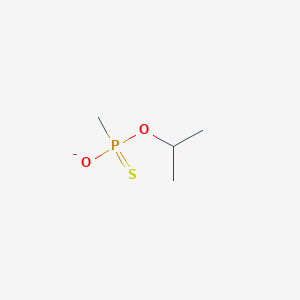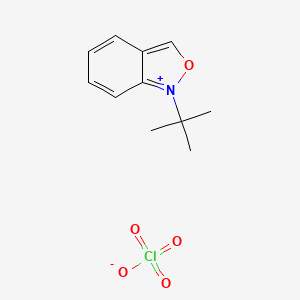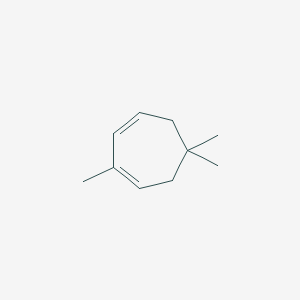
N,N-Dibenzyl-N'-(2,6-dimethylphenyl)methanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibenzyl-N’-(2,6-dimethylphenyl)methanimidamide: is an organic compound with the molecular formula C24H26N2 It is characterized by the presence of two benzyl groups and a 2,6-dimethylphenyl group attached to a methanimidamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyl-N’-(2,6-dimethylphenyl)methanimidamide typically involves the reaction of N,N-dibenzylamine with 2,6-dimethylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through crystallization or distillation.
Industrial Production Methods: Industrial production of N,N-Dibenzyl-N’-(2,6-dimethylphenyl)methanimidamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dibenzyl-N’-(2,6-dimethylphenyl)methanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Secondary amines.
Substitution: Substituted methanimidamides.
Aplicaciones Científicas De Investigación
Chemistry: N,N-Dibenzyl-N’-(2,6-dimethylphenyl)methanimidamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential biological activities. It is investigated for its interactions with various biological targets and its potential as a lead compound for drug development.
Medicine: The compound is explored for its pharmacological properties. Researchers study its potential therapeutic effects and its mechanism of action in treating various diseases.
Industry: In the industrial sector, N,N-Dibenzyl-N’-(2,6-dimethylphenyl)methanimidamide is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism of action of N,N-Dibenzyl-N’-(2,6-dimethylphenyl)methanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. Researchers investigate these interactions to understand the compound’s effects at the molecular level.
Comparación Con Compuestos Similares
N,N’-Bis(2,4-dimethylphenyl)methanimidamide: This compound has similar structural features but differs in the position of the methyl groups on the phenyl ring.
N,N-Dibenzyl-2,6-dimethylaniline: This compound is structurally related but lacks the methanimidamide core.
Uniqueness: N,N-Dibenzyl-N’-(2,6-dimethylphenyl)methanimidamide is unique due to the presence of both benzyl and 2,6-dimethylphenyl groups attached to the methanimidamide core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
24053-85-8 |
|---|---|
Fórmula molecular |
C23H24N2 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
N,N-dibenzyl-N'-(2,6-dimethylphenyl)methanimidamide |
InChI |
InChI=1S/C23H24N2/c1-19-10-9-11-20(2)23(19)24-18-25(16-21-12-5-3-6-13-21)17-22-14-7-4-8-15-22/h3-15,18H,16-17H2,1-2H3 |
Clave InChI |
IYBUTOHPPWPIQV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)N=CN(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methoxy-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14695238.png)
